molecular formula C10H8ClN3 B7860713 2-(3-Chlorophenyl)pyrimidin-5-amine CAS No. 23788-75-2

2-(3-Chlorophenyl)pyrimidin-5-amine

Cat. No.: B7860713
CAS No.: 23788-75-2
M. Wt: 205.64 g/mol
InChI Key: GJUQGOGKBANZDS-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)pyrimidin-5-amine is a chemical compound characterized by a pyrimidine ring substituted with a 3-chlorophenyl group at the 2-position and an amine group at the 5-position

Synthetic Routes and Reaction Conditions:

  • Condensation Reaction: One common synthetic route involves the condensation of 3-chloroaniline with guanidine. The reaction typically requires heating under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol.

  • Cyclization Reaction: Another method involves cyclization of 2-(3-chlorophenyl)urea with formamide. This reaction is usually carried out under high-temperature conditions to facilitate the formation of the pyrimidine ring.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to enhance efficiency and control reaction parameters. The use of catalysts, such as acid or base catalysts, can also improve yield and purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, often involving halogenation or alkylation.

Common Reagents and Conditions:

  • Oxidation: KMnO₄, H₂O₂, acidic conditions.

  • Reduction: LiAlH₄, NaBH₄, anhydrous ether.

  • Substitution: Halogenating agents (e.g., Br₂, Cl₂), alkylating agents (e.g., alkyl halides), polar aprotic solvents.

Major Products Formed:

  • Oxidation: Chlorophenyl pyrimidin-5-one derivatives.

  • Reduction: 2-(3-Chlorophenyl)pyrimidin-5-ol.

  • Substitution: Various substituted pyrimidines depending on the nucleophile or electrophile used.

Scientific Research Applications

2-(3-Chlorophenyl)pyrimidin-5-amine has several scientific research applications:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.

  • Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer agents.

  • Industry: The compound is used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(3-Chlorophenyl)pyrimidin-5-amine exerts its effects depends on its specific application. For example, in antiviral applications, it may inhibit viral replication by interfering with viral enzymes or proteins. In anticancer applications, it may induce apoptosis in cancer cells by targeting specific molecular pathways.

Molecular Targets and Pathways:

  • Antiviral: Inhibition of viral polymerases or proteases.

  • Anticancer: Induction of apoptosis through pathways involving p53, Bcl-2, or caspases.

Comparison with Similar Compounds

  • 2-(4-Chlorophenyl)pyrimidin-5-amine

  • 2-(3-Fluorophenyl)pyrimidin-5-amine

  • 2-(3-Bromophenyl)pyrimidin-5-amine

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Properties

IUPAC Name

2-(3-chlorophenyl)pyrimidin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3/c11-8-3-1-2-7(4-8)10-13-5-9(12)6-14-10/h1-6H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJUQGOGKBANZDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC=C(C=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401292238
Record name 2-(3-Chlorophenyl)-5-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401292238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23788-75-2
Record name 2-(3-Chlorophenyl)-5-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23788-75-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Chlorophenyl)-5-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401292238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-(3-Chlorophenyl)-5-nitropyrimidine (100 mg, 0.424 mmol) was diluted with THF (1 mL) followed by the addition of Zn dust (27.8 mg, 0.424 mmol) and sat NH4Cl (1 mL). After stirring for 3 hours, the reaction was diluted with ethyl acetate and 10% sodium carbonate. The layers were separated and the organic layer was dried over MgSO4, filtered and concentrated. The material was purified using a 0.5 mm preparative TLC plate eluting with 10% methanol/DCM to yield the desired compound (25 mg, 0.122 mmol, 28.6% yield).
Name
2-(3-Chlorophenyl)-5-nitropyrimidine
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
27.8 mg
Type
catalyst
Reaction Step Four
Yield
28.6%

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